molecular formula C7H14ClNO3 B2895255 (4R)-4-Methoxy-D-proline methyl ester HCl CAS No. 1628605-28-6

(4R)-4-Methoxy-D-proline methyl ester HCl

Cat. No.: B2895255
CAS No.: 1628605-28-6
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-PHDIDXHHSA-N
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Description

(4R)-4-Methoxy-D-proline methyl ester HCl is a chemical compound that belongs to the class of proline derivatives Proline is an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl typically involves the esterification of (4R)-4-Methoxy-D-proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt form is obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methoxy-D-proline methyl ester HCl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: (4R)-4-Hydroxy-D-proline methyl ester HCl.

    Reduction: (4R)-4-Methoxy-D-prolinol.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-Methoxy-D-proline methyl ester HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study protein structure and function due to its proline backbone.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-4-Methoxy-D-proline methyl ester HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and ester functionality can influence the compound’s binding affinity and specificity. The proline backbone allows it to mimic natural proline-containing peptides, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-Hydroxy-D-proline methyl ester HCl
  • (4R)-4-Methoxy-L-proline methyl ester HCl
  • (4R)-4-Methoxy-D-prolinol

Uniqueness

(4R)-4-Methoxy-D-proline methyl ester HCl is unique due to its specific stereochemistry and functional groups. The (4R) configuration ensures that it interacts with biological targets in a specific manner, which can be different from its (4S) or (4R)-4-Hydroxy counterparts. The methoxy group also provides distinct chemical reactivity compared to hydroxyl or other substituents.

Properties

IUPAC Name

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628605-28-6
Record name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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